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Compound of Interest

Compound Name: Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-
ethynylbenzoate, a valuable building block in organic synthesis and drug discovery. The

information presented herein is intended to assist researchers in the identification,

characterization, and utilization of this compound.

Molecular Structure and Properties
Tert-butyl 4-ethynylbenzoate is an organic compound with the chemical formula C₁₃H₁₄O₂. It

features a benzoate core structure with a tert-butyl ester at the 4-position and an ethynyl group

at the para-position of the benzene ring.

Key Properties:

Property Value

Molecular Weight 202.25 g/mol

CAS Number 111291-97-5

Appearance White to yellow-beige crystalline powder
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The synthesis of tert-butyl 4-ethynylbenzoate typically involves the esterification of 4-

ethynylbenzoic acid with tert-butanol or the desilylation of a protected precursor like tert-butyl 4-

((trimethylsilyl)ethynyl)benzoate.

A reported synthesis involves the reaction of tert-butyl 4-iodobenzoate with

(trimethylsilyl)acetylene via a Sonogashira coupling, followed by the removal of the

trimethylsilyl protecting group using a fluoride source like potassium fluoride in a mixture of

DMF and water.[1]

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tert-butyl 4-
ethynylbenzoate.

A proton NMR spectrum of tert-butyl 4-ethynylbenzoate has been reported.[1] The expected

signals are:

A singlet for the nine equivalent protons of the tert-butyl group.

Two doublets in the aromatic region, corresponding to the aromatic protons in a para-

substituted pattern.

A singlet for the acetylenic proton.

Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl 4-ethynylbenzoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.6 s 9H -C(CH₃)₃

~7.5 d 2H
Aromatic H (ortho to

C=O)

~7.9 d 2H
Aromatic H (ortho to

C≡CH)

~3.1 s 1H -C≡CH

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl 4-ethynylbenzoate

Chemical Shift (δ) ppm Assignment

~28 -C(CH₃)₃

~81 -C(CH₃)₃

~80 -C≡CH

~83 -C≡CH

~129 Aromatic CH

~130 Aromatic C-C≡CH

~132 Aromatic CH

~132 Aromatic C-C=O

~165 C=O

Note: These are predicted values based on related structures and require experimental

verification.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for Tert-butyl 4-ethynylbenzoate

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Sharp, Medium ≡C-H stretch

~2970 Medium C-H stretch (tert-butyl)

~2110 Weak C≡C stretch

~1715 Strong C=O stretch (ester)

~1605 Medium C=C stretch (aromatic)

~1280, ~1120 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For tert-butyl 4-ethynylbenzoate, the molecular ion peak [M]⁺ would be

expected at m/z = 202. A significant fragment would likely correspond to the loss of the tert-

butyl group (C₄H₉), resulting in a peak at m/z = 145.

Experimental Protocols
General Synthesis of Tert-butyl 4-ethynylbenzoate[1]
To a suspension of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of

dimethylformamide (DMF) and water, potassium fluoride (KF) is added. The solution is stirred

at room temperature. After completion of the reaction, the mixture is diluted with diethyl ether

and filtered through a pad of silica gel to yield tert-butyl 4-ethynylbenzoate.

NMR Sample Preparation
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in

an NMR tube to a concentration of approximately 5-10 mg/mL. A small amount of
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tetramethylsilane (TMS) may be added as an internal standard.

IR Spectroscopy
An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The

sample can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent

(e.g., CCl₄).

Mass Spectrometry
Mass spectra can be recorded on a mass spectrometer using various ionization techniques,

such as electron ionization (EI) or electrospray ionization (ESI). The sample is typically

introduced after being separated by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Visualizations
Molecular Structure and Key NMR Correlations
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Caption: Key ¹H and ¹³C NMR correlations for tert-butyl 4-ethynylbenzoate.

Workflow for Spectral Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b053489#tert-butyl-4-ethynylbenzoate-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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